9-Bromophenanthrene

Descripción

Significance of Halogenated Polycyclic Aromatic Hydrocarbons (PAHs) in Contemporary Chemistry

Halogenated polycyclic aromatic hydrocarbons (HPAHs) are derivatives of PAHs containing one or more halogen atoms, such as chlorine or bromine. copernicus.org These compounds have garnered considerable attention in recent years due to their distinct properties compared to their parent PAHs. copernicus.org The introduction of a halogen atom can significantly alter the electronic properties, reactivity, and persistence of the PAH molecule. copernicus.orgcymitquimica.com

Research has shown that HPAHs, including chlorinated (ClPAHs) and brominated (BrPAHs) derivatives, are present in various environmental matrices. copernicus.orgnih.govresearchgate.net Their formation is often linked to industrial thermal processes, waste incineration, and vehicular emissions. copernicus.orgacs.org While some HPAHs are considered environmental contaminants, their unique chemical properties also make them valuable in synthetic chemistry. cymitquimica.comresearchgate.net The tailored modification of PAHs through halogenation allows for the development of new materials with specific electronic and photophysical characteristics. chemimpex.com

Unique Structural and Reactivity Profile of 9-Bromophenanthrene

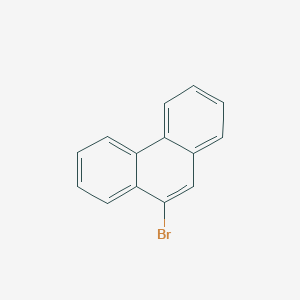

This compound consists of a phenanthrene (B1679779) backbone, which is a polycyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings, with a bromine atom substituted at the 9-position. cymitquimica.comchemicalbook.comnih.gov This specific substitution pattern imparts a unique combination of structural and electronic properties to the molecule. The presence of the bulky bromine atom can influence the planarity of the phenanthrene system, while its electron-withdrawing nature affects the electron density distribution across the aromatic rings. cymitquimica.comchemicalbook.com

This unique profile makes this compound a versatile reagent in organic synthesis. The carbon-bromine bond at the 9-position is a key reactive site, enabling a variety of chemical transformations. cymitquimica.comchemicalbook.com It can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the formation of new carbon-carbon bonds and the synthesis of more complex organic molecules. sigmaaldrich.com Additionally, it can undergo nucleophilic substitution and is a precursor for the synthesis of other functionalized phenanthrene derivatives. cymitquimica.comchemicalbook.comsigmaaldrich.com

The compound is a light yellow, crystalline solid at room temperature. chemicalbook.comgoogle.com It is sparingly soluble in water but shows good solubility in many organic solvents, including toluene, chloroform (B151607), and carbon tetrachloride. chemicalbook.comchemicalbook.comwikipedia.org

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₉Br nih.gov |

| Molar Mass | 257.13 g/mol chembk.com |

| Melting Point | 62.0 to 67.0 °C tcichemicals.com |

| Boiling Point | 180-190 °C at 2 mmHg chembk.com |

| Appearance | White to light yellow powder or crystals chemicalbook.comtcichemicals.com |

| Solubility | Soluble in toluene, chloroform, acetic acid, and carbon disulfide. chemicalbook.comwikipedia.org |

Historical Context and Evolution of Research on this compound

Research into phenanthrene and its derivatives dates back to the early 20th century. Early methods for the preparation of this compound involved the direct bromination of phenanthrene in a suitable solvent like carbon tetrachloride. orgsyn.orgchemicalbook.com Another approach involved the formation and subsequent heating of phenanthrene dibromide. orgsyn.org Over the years, synthetic methodologies have been refined to improve yields and purity. google.comorgsyn.org

Initial studies focused on understanding the fundamental reactivity of this compound and its utility in synthesizing other phenanthrene-based compounds. For instance, early work demonstrated its conversion to phenanthrene-9-carboxylic acid. chemicalbook.com The development of Grignard reagents from this compound opened up pathways to a variety of other derivatives, including phenanthrene-9-aldehyde. orgsyn.org

More recently, research has shifted towards leveraging the unique properties of this compound in advanced applications. Its luminescent properties, specifically its ability to fluoresce at short wavelengths, have made it a subject of interest for use as a molecular probe. chemicalbook.commsesupplies.com Furthermore, its role as a building block in the synthesis of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, highlights its contemporary significance. chemimpex.com The ability to functionalize the 9-position through reactions like the Suzuki-Miyaura cross-coupling has been instrumental in the development of novel N-heterocyclic-carbene complexes and other advanced materials. sigmaaldrich.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

9-bromophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQXKVWKJVUZDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049321 | |

| Record name | 9-Bromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573-17-1 | |

| Record name | 9-Bromophenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Bromophenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Bromophenanthrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Bromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-bromophenanthrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-BROMOPHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4XAW27Z35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 9 Bromophenanthrene and Its Derivatives

Direct Bromination Strategies

Direct bromination is a primary method for synthesizing 9-bromophenanthrene, leveraging the principles of electrophilic aromatic substitution. msu.edu The phenanthrene (B1679779) molecule, a polycyclic aromatic hydrocarbon, possesses varying electron densities across its fused rings, which dictates the regioselectivity of the substitution. numberanalytics.com The C9 and C10 positions are the most reactive sites due to the ability of the molecule to retain a significant portion of its aromatic stabilization in the reaction intermediate (arenium ion). youtube.com

Optimization of Reaction Conditions for Selective 9-Bromination of Phenanthrene

The selective synthesis of this compound over other isomers is highly dependent on the careful control of reaction conditions. Electrophilic substitution on phenanthrene preferentially occurs at the 9-position. numberanalytics.comslideshare.net

A common laboratory-scale preparation involves dissolving pure phenanthrene in a suitable solvent and adding bromine, often with gentle heating to reflux. orgsyn.org One established procedure details dissolving 5.6 moles of phenanthrene in carbon tetrachloride, heating to a gentle reflux, and adding 5.64 moles of bromine over approximately three hours. The mixture is then refluxed for an additional two hours to complete the reaction and drive off the hydrogen bromide gas formed. orgsyn.org This method can yield this compound at a purity of 90-94%. chemicalbook.com The reaction temperature and duration are critical; insufficient heating may lead to incomplete reaction, while excessive temperatures or prolonged reaction times can promote the formation of di- and polybrominated products. acgpubs.org

Role of Solvents and Catalysts in Direct Bromination

The choice of solvent and the use of catalysts play a pivotal role in the direct bromination of phenanthrene, influencing both reaction rate and selectivity. numberanalytics.comrsc.org

Solvents: Carbon tetrachloride (CCl₄) is a frequently used solvent for the direct bromination of phenanthrene with molecular bromine (Br₂). orgsyn.orgchemicalbook.com Its inert nature prevents it from participating in the reaction. Other solvents like glacial acetic acid have also been employed. orgsyn.org The reaction of phenanthrene with bromine in methanol (B129727) has been shown to produce a complex mixture of products, including addition products like trans-9,10-dibromo-9,10-dihydrophenanthrene, indicating that the solvent can participate in the reaction mechanism. researchgate.net

Catalysts: While the reaction can proceed without a catalyst due to the high reactivity of the 9-position, Lewis acid catalysts like iron(III) bromide (FeBr₃) are sometimes used to enhance the electrophilicity of bromine, thereby accelerating the reaction. numberanalytics.comslideshare.net The catalyst polarizes the Br-Br bond, creating a stronger electrophile (Br⁺) that is more readily attacked by the phenanthrene ring. However, for a highly reactive substrate like phenanthrene, direct bromination often proceeds efficiently even without a catalyst. youtube.com

Minimizing Isomeric Multiplicity in Bromination Products

A key challenge in the synthesis of this compound is minimizing the formation of other monobromo-isomers and polybrominated species, such as 3,9-dibromophenanthrene (B3054704) and 9,10-dibromophenanthrene. numberanalytics.comacgpubs.org

The inherent reactivity of the phenanthrene nucleus makes the 9- and 10-positions the most susceptible to electrophilic attack. youtube.com This kinetic preference is the primary reason why this compound is the major product of monobromination. numberanalytics.comslideshare.net To minimize over-bromination, a stoichiometry that does not use a large excess of bromine is crucial. Using a slight molar excess of bromine relative to phenanthrene ensures high conversion of the starting material while limiting the statistical probability of a second bromination event. orgsyn.org

Further bromination of this compound has been studied, showing that under specific conditions, a mixture of dibromophenanthrene isomers can be formed. acgpubs.org For instance, the bromination of this compound in dichloromethane (B109758) at low temperatures (-18 °C) yielded a mixture from which 3,9-dibromophenanthrene was isolated. acgpubs.org Controlling the reaction temperature is another vital parameter; lower temperatures can help to increase selectivity by favoring the kinetically controlled product and reducing the energy available to overcome the activation barrier for the formation of less-favored isomers. msu.edu

Conversion from Dibromophenanthrene and Other Precursors

Besides direct bromination, this compound can be prepared through the conversion of other phenanthrene derivatives. One historical method involves the formation and isolation of phenanthrene dibromide, which is subsequently converted to this compound by heating. orgsyn.org This method relies on an addition-elimination mechanism.

Another precursor-based approach involves the use of 9,10-dibromophenanthrene. While less common for direct synthesis, understanding the reactivity of such precursors is important. For instance, this compound itself serves as a key intermediate for synthesizing a wide range of other 9-substituted phenanthrenes. It can be converted to 9-cyanophenanthrene (B165745) by heating with cuprous cyanide, which can then be hydrolyzed to phenanthrene-9-carboxylic acid. chemicalbook.comorgsyn.org It also serves as a starting material for preparing 9-alkyl- and 9-arylthiophenanthrenes via reaction with thiols. tandfonline.com Furthermore, it is a precursor for the synthesis of 1H-phenanthro[9,10-d] orgsyn.orggoogle.comnih.govtriazole through a cycloaddition reaction. mdpi.com

Green Chemistry Approaches to this compound Synthesis

In response to the environmental and safety hazards associated with using molecular bromine, greener synthetic routes are being developed. These methods aim to use safer reagents, reduce waste, and employ milder reaction conditions. nih.gov

KBr Bromination with Heterogeneous Catalysis (e.g., ZnAl-BrO₃⁻-LDHs)

A promising green approach utilizes potassium bromide (KBr) as the bromine source in conjunction with a heterogeneous catalyst. google.com This avoids the handling of highly corrosive and volatile liquid bromine. nih.gov One such system employs a bromate-intercalated zinc-aluminum layered double hydroxide (B78521) (ZnAl-BrO₃⁻-LDHs) as a novel brominating agent and catalyst. google.commdpi.com

In this method, phenanthrene is reacted with KBr in the presence of the ZnAl-BrO₃⁻-LDHs catalyst in a mixed solvent system, such as acetic acid and water. google.com The layered double hydroxide facilitates the in-situ generation of the active brominating species from the reaction between the bromide (from KBr) and the bromate (B103136) (intercalated in the LDH). mdpi.comresearchgate.net

This catalytic system offers several advantages:

Mild Conditions: The reaction proceeds at moderate temperatures (e.g., 20–70 °C) and atmospheric pressure. google.com

High Atom Economy: It provides high utilization of the bromine source. google.comnih.gov

Reduced Environmental Impact: It avoids the use of elemental bromine and potentially harmful organic solvents. google.com

Catalyst Reusability: As a heterogeneous catalyst, the LDH can potentially be recovered and reused.

A specific patented procedure describes reacting phenanthrene with KBr and ZnAl-BrO₃⁻-LDHs at a mass ratio of 1:0.9:0.6. google.com The reaction is carried out at 40 °C for 4-6 hours in a 9:1 mixture of acetic acid and water, demonstrating a practical application of this greener methodology. google.com

Synthesis of Substituted this compound Derivatives

The bromine atom at the 9-position of phenanthrene is a versatile functional group that allows for a variety of subsequent transformations, leading to a diverse range of substituted phenanthrene derivatives.

Acetylation of this compound to 3-Acetyl-9-bromophenanthrene (B15219556)

The Friedel-Crafts acetylation of the phenanthrene ring is a well-established reaction. When unsubstituted phenanthrene is acetylated, a mixture of isomers is typically formed, with the 3- and 2-acetylphenanthrenes often being the major products. rsc.org The regioselectivity of this reaction is highly dependent on the reaction conditions, including the solvent and the method of mixing the reagents. lookchem.com

In the case of substituted phenanthrenes, the existing substituent directs the position of the incoming acetyl group. For halogenated phenanthrenes, such as 9-chlorophenanthrene, acetylation has been shown to occur predominantly at the 3-position, yielding 3-acetyl-9-chlorophenanthrene. By analogy, the acetylation of this compound is expected to proceed similarly, affording 3-acetyl-9-bromophenanthrene as the primary product. This compound is a known synthetic intermediate, utilized in the preparation of more complex phenanthrene derivatives. nih.govaskfilo.com

While a detailed experimental protocol for this specific transformation is not widely reported, the synthesis of 3-acetyl-9-bromophenanthrene is a key step in the production of certain NMDA receptor modulators. askfilo.com

Synthesis of 9-Cyanophenanthrene from this compound

The conversion of this compound to 9-cyanophenanthrene is a classic example of a nucleophilic aromatic substitution reaction, specifically a Rosenmund-von Braun reaction. This transformation is a crucial step for introducing a cyano group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine, thus opening up a wide range of synthetic possibilities.

A well-established and high-yielding procedure involves heating this compound with cuprous cyanide (CuCN). lookchem.comnih.goviptsalipur.org The reaction is typically carried out at elevated temperatures. A detailed procedure from Organic Syntheses describes the reaction being conducted at 260°C, yielding the crude product in 93% yield. lookchem.com

| Starting Material | Reagents | Temperature | Time | Yield |

| This compound | Cuprous Cyanide (CuCN) | 260 °C | 6 hours | 93% (crude), 87% (recrystallized) lookchem.com |

The reaction can be exothermic, and careful temperature control is advised, with some reports suggesting the portion-wise addition of cuprous cyanide to moderate the reaction. lookchem.com

Preparation of Thiophenanthrene Derivatives (e.g., 9-phenylthiophenanthrene, 9-tert-butylthiophenanthrene)

A straightforward and reliable method for the synthesis of 9-alkyl- and 9-arylthiophenanthrenes involves the reaction of this compound with a corresponding thiol in the presence of a base. Current time information in Bangalore, IN.research-solution.com This nucleophilic substitution reaction provides a versatile route to a variety of thiophenanthrene derivatives.

The synthesis of 9-phenylthiophenanthrene and 9-tert-butylthiophenanthrene has been specifically reported. Current time information in Bangalore, IN. The general procedure involves the slow addition of the thiol (thiophenol or 2-methylpropane-2-thiol) to a solution of potassium hydroxide (KOH) in dry N,N-dimethylformamide (DMF) under an inert atmosphere. Current time information in Bangalore, IN. A solution of this compound in DMF is then added, and the mixture is refluxed. Current time information in Bangalore, IN.

| Thiol | Base | Solvent | Conditions | Product |

| Thiophenol | KOH | DMF | Reflux, 2 hours | 9-Phenylthiophenanthrene Current time information in Bangalore, IN. |

| 2-Methylpropane-2-thiol | KOH | DMF | Reflux, 2 hours | 9-tert-Butylthiophenanthrene Current time information in Bangalore, IN. |

The products can be purified by recrystallization from ethanol (B145695) or methanol. Current time information in Bangalore, IN.

Synthesis of Methoxyphenanthrenes from Bromophenanthrene Mixtures

The direct bromination of this compound can lead to a mixture of dibromophenanthrene isomers that are often difficult to separate chromatographically. acgpubs.orgresearchgate.net A valuable synthetic strategy to overcome this challenge is to convert the inseparable bromide mixture into a separable mixture of methoxy (B1213986) products. acgpubs.orgresearchgate.net

This is achieved through a copper(I) iodide (CuI) catalyzed methoxylation reaction. acgpubs.orgresearchgate.net The mixture of bromophenanthrenes is treated with sodium methoxide (B1231860) in a mixture of methanol and dimethylformamide in the presence of CuI. researchgate.net The resulting methoxyphenanthrene derivatives can then be separated by column chromatography. acgpubs.orgresearchgate.net

This method provides an effective route to pure, substituted methoxyphenanthrenes, which can be valuable intermediates for further functionalization. For instance, the resulting 1,9-dimethoxyphenanthrene can undergo further selective bromination. acgpubs.org

Synthesis of 9,10-Disubstituted Phenanthrenes via Aryl Halide Reactions

The synthesis of 9,10-disubstituted phenanthrenes can be achieved through various strategies involving aryl halide reactions. One such approach involves the reaction of the anions of 9-phenanthrol or 9-aminophenanthrene (B1211374) with aryl halides, including this compound. askfilo.com This method allows for the formation of C-C bonds at the 10-position of the phenanthrene ring, leading to 10-aryl-9-hydroxy- and 10-aryl-9-aminophenanthrenes with good yields. askfilo.com

Another strategy for accessing 9,10-disubstituted phenanthrenes starts from 9-methylphenanthrene. This precursor can be brominated at the 9-position, followed by a subsequent bromination of the methyl group to form 9-bromo-10-(bromomethyl)phenanthrene. This di-halogenated intermediate can then undergo further reactions, such as Williamson ether synthesis followed by cyanation, to introduce substituents at both the 9- and 10-positions.

| Reactants | Product | Yield |

| Anion of 9-aminophenanthrene + this compound | 10-(9-phenanthryl)-9-aminophenanthrene | 53% askfilo.com |

| Anion of 9-phenanthrol + this compound | 10-(9-phenanthryl)-9-phenanthrol | - |

Mechanistic Investigations of Reactions Involving 9 Bromophenanthrene

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The utility of 9-bromophenanthrene in these reactions is explored through various catalytic systems.

Suzuki-Miyaura Cross-Coupling with Aryl Boronic Acids Catalyzed by N-Heterocyclic Carbene Complexes

The Suzuki-Miyaura cross-coupling reaction stands as a prominent method for the synthesis of biaryls. The coupling of this compound with a diverse range of aryl boronic acids has been effectively catalyzed by newly synthesized cyclometalated palladium complexes featuring N-heterocyclic carbene (NHC) ligands. acs.org These mononuclear complexes, with the general formula [Pd(Bmim)(X)(C∧N)], are prepared through a novel and straightforward acid-base reaction between di-μ-hydroxo-palladacycles and 1,3-butylmethylimidazolium salts. acs.org

A significant advantage of this catalytic system is its high efficiency, allowing for scalable reactions at a very low catalyst loading of just 0.01%. acs.org The reaction accommodates a wide array of aryl boronic acids, regardless of the electronic properties of their substituents. acs.org This versatility makes it a valuable tool for the synthesis of various 9-arylphenanthrene derivatives. The development of such efficient catalysts is crucial for applications in materials science and medicinal chemistry where phenanthrene-based structures are of interest. sigmaaldrich.comkapdigroupresearch.comresearchgate.net

| Catalyst System | Reactants | Key Features | Ref |

| [Pd(Bmim)(X)(C∧N)] | This compound, Aryl Boronic Acids | Low catalyst loading (0.01%), wide substrate scope, scalable | acs.org |

Table 1: Overview of the Suzuki-Miyaura cross-coupling of this compound.

Kumada-Corriu Coupling with Aryl Grignard Reagents

The Kumada-Corriu coupling represents one of the earliest transition metal-catalyzed cross-coupling reactions, utilizing Grignard reagents as the organometallic component. numberanalytics.comchem-station.comwikipedia.orgorganic-chemistry.org This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and organomagnesium compounds, typically catalyzed by nickel or palladium complexes. numberanalytics.comchem-station.comwikipedia.org

The general mechanism involves the oxidative addition of the aryl halide (in this case, this compound) to the low-valent metal center (Ni(0) or Pd(0)). numberanalytics.comchem-station.com This is followed by transmetalation with the aryl Grignard reagent and subsequent reductive elimination to yield the biaryl product and regenerate the active catalyst. numberanalytics.comchem-station.comwikipedia.org While highly effective for many substrates, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction. chem-station.com

| Catalyst | Reactants | Mechanistic Steps | Ref |

| Nickel or Palladium complexes | This compound, Aryl Grignard Reagents | Oxidative Addition, Transmetalation, Reductive Elimination | numberanalytics.comchem-station.comwikipedia.org |

Table 2: Key aspects of the Kumada-Corriu coupling involving this compound.

Computational Studies on Cross-Coupling Pathways

Computational studies, often employing Density Functional Theory (DFT), have become indispensable for elucidating the intricate mechanisms of cross-coupling reactions. acs.orgrsc.orgnih.govcore.ac.uk These theoretical investigations provide detailed energetic profiles of reaction pathways, helping to understand the roles of ligands, solvents, and various intermediates. acs.orgrsc.org For instance, in palladium-catalyzed couplings, computational models can distinguish between different potential pathways, such as those involving neutral or ionic intermediates. acs.org

In the context of reactions involving substrates like this compound, DFT calculations can help rationalize observed reactivities and selectivities. acs.orgrsc.org For example, studies on related nickel-catalyzed electrochemical couplings have used DFT to suggest the involvement of high-valent nickel intermediates in the formation of biaryl products. rsc.org Such computational insights are crucial for the rational design of more efficient and selective catalyst systems for the cross-coupling of challenging substrates like polycyclic aromatic halides.

Radical Reactions

This compound also plays a significant role in radical reactions, either as a precursor to radical intermediates or as a mediator in electrochemical processes.

Electrochemical Generation of Aryl Radicals with this compound as a Redox Mediator

Recent advancements in organic synthesis have highlighted the utility of electrochemical methods for generating reactive intermediates under mild conditions. rsc.orgresearchgate.netrsc.orgdntb.gov.uabohrium.com In this context, this compound has been successfully employed as a redox mediator in the electrochemical 1,4-aryl migration of N-aryl-2-iodobenzamides and N-sulfonyl-2-iodoanilines. rsc.orgrsc.orgbohrium.com This process, conducted in an undivided cell, facilitates the synthesis of a variety of biaryls in moderate to good yields without the need for transition metal catalysts or chemical reductants. rsc.org

The proposed mechanism involves the cathodic single-electron reduction of this compound, which then transfers an electron to the primary substrate to generate an aryl radical. rsc.org This initiates a cascade of events, including intramolecular spirocyclization, C-N bond cleavage, and hydrogen atom abstraction, ultimately leading to the rearranged biaryl product. rsc.org The use of this compound as an organo-mediator showcases a sustainable and efficient approach to radical-mediated transformations. rsc.orgresearchgate.netrsc.orgdntb.gov.uabohrium.com

Radical Scavenger Studies and Mechanistic Elucidation of Radical Intermediates

The involvement of radical intermediates in reactions with this compound can be probed using radical scavenger experiments. chinesechemsoc.orgconicet.gov.artesisenred.netconicet.gov.archinesechemsoc.org The addition of a radical scavenger, such as TEMPO (2,2,6,6-tetramethylpiperidinooxy), to the reaction mixture can inhibit the reaction or lead to the formation of a trapped adduct, providing strong evidence for a radical pathway. chinesechemsoc.orgtesisenred.net

For example, in a photo-induced nucleophilic substitution reaction involving this compound and the anion of 2-naphthylacetonitrile, the reaction is inhibited by the presence of di-tert-butylnitroxide (DTBN), supporting a radical-anion chain mechanism (SRN1). conicet.gov.ar Similarly, in a photoredox nickel-catalyzed coupling, the formation of an alkoxycarbonyl-TEMPO adduct confirmed the generation of an alkoxycarbonyl radical intermediate. chinesechemsoc.orgchinesechemsoc.org These studies are crucial for distinguishing between different possible mechanisms and for understanding the behavior of the transient radical species generated from or in the presence of this compound. conicet.gov.ar

Photochemical Generation of Alkyl and Acyl Radicals from this compound

The generation of alkyl and acyl radicals through photochemical processes represents a significant area of synthetic chemistry, prized for its mild and environmentally friendly reaction conditions. beilstein-journals.org Visible-light photoredox catalysis, in particular, has emerged as a powerful tool for initiating radical transformations. scispace.com This approach utilizes light-absorbing catalysts, which can be either metal complexes or organic molecules, to facilitate single-electron transfer from or to stable organic precursors, thereby generating reactive radical intermediates. scispace.com

While direct photochemical generation of alkyl and acyl radicals from this compound itself is not the primary focus of the reviewed literature, the compound is instrumental in related photoredox catalytic cycles. For instance, this compound can participate as a coupling partner in reactions involving photochemically generated radicals. In one such example, a photoredox nickel dual catalysis system was used for the selective coupling of organic bromides with oxalates to form esters. chinesechemsoc.org In this system, an iridium photocatalyst absorbs visible light and initiates the formation of an alkoxycarbonyl radical from a potassium hemioxalate. chinesechemsoc.org This radical then engages with various organic bromides, including polycyclic aromatic bromides like this compound, to yield the corresponding esters in good yields (65–73%). chinesechemsoc.orgchinesechemsoc.org

Furthermore, this compound has been employed as a redox mediator in electroreductive radical reactions. rsc.org In a process for the 1,4-aryl migration of N-aryl-2-iodobenzamides, catalytic amounts of this compound facilitate the generation of aryl radicals through cathodic single-electron reduction. rsc.org This initiates a cascade of intramolecular reactions to produce structurally diverse biaryls. rsc.org

While the direct photolysis of this compound to generate a 9-phenanthrenyl radical is a known process, its application in the context of generating alkyl and acyl radicals for subsequent reactions is part of a broader catalytic cycle rather than a direct one-step generation method. The focus of recent research has been on using precursors like oxalates, carboxylic acids, and alcohols to generate alkyl and acyl radicals, which can then react with compounds like this compound. beilstein-journals.orgnih.gov

Hydrogen Abstraction – Vinylacetylene Addition (HAVA) Mechanism in PAH Formation from 9-phenanthrenyl radical

The formation and growth of polycyclic aromatic hydrocarbons (PAHs) are of significant interest in fields ranging from combustion chemistry to astrophysics. A key mechanism proposed for the growth of PAHs at low temperatures is the Hydrogen Abstraction–Vinylacetylene Addition (HAVA) mechanism. nih.govsigmaaldrich.comescholarship.org This pathway is considered an alternative to the high-temperature Hydrogen-Abstraction-Acetylene-Addition (HACA) mechanism. nih.govsigmaaldrich.commit.edumdpi.com

The HAVA mechanism is particularly relevant to the chemistry of the 9-phenanthrenyl radical, which can be formed from this compound. Research has provided compelling evidence that the reaction between the 9-phenanthrenyl radical ([C₁₄H₉]•) and vinylacetylene (C₄H₄) leads to the formation of triphenylene (B110318) (C₁₈H₁₂), a four-ring PAH. nih.govsigmaaldrich.comosti.gov This reaction is significant because it is a barrier-less process, meaning it can occur at extremely low temperatures, such as those found in cold molecular clouds in interstellar space (as low as 10 K). nih.govsigmaaldrich.comescholarship.orgosti.gov

The mechanism involves the initial formation of a van der Waals complex between the 9-phenanthrenyl radical and vinylacetylene. researchgate.net This is followed by the addition of the radical to the terminal carbon of the vinyl group of vinylacetylene, leading to the formation of resonantly stabilized radical intermediates. researchgate.net Subsequent isomerization through ring closure and hydrogen shifts, culminating in the loss of a hydrogen atom and aromatization, yields the final PAH product. osti.govresearchgate.net

The HAVA mechanism is a versatile pathway for molecular mass growth, potentially leading to the formation of larger PAHs and even two-dimensional graphene-like structures in cold environments. nih.govsigmaaldrich.comescholarship.org This is in contrast to the HACA mechanism, where the reaction of the 9-phenanthrenyl radical with acetylene (B1199291) (C₂H₂) does not produce triphenylene but instead forms acephenanthrylene. osti.gov

Aryne Chemistry and Cycloaddition Reactions

Base-Mediated Aryne-Forming Conditions with Nitriles

The reaction of this compound under base-mediated, aryne-forming conditions in the presence of nitriles leads to a variety of products, the distribution of which is highly dependent on the specific reactants and reaction conditions. thieme-connect.comresearchgate.netresearchgate.net The aryne intermediate, 9,10-phenanthryne, is typically generated in situ from this compound using a strong base. core.ac.uk

When this compound is treated with arylacetonitriles in the presence of lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF), the primary products are 10-arylmethyl-9-phenanthrenecarbonitriles. thieme-connect.comresearchgate.net This outcome is attributed to a tandem addition-rearrangement pathway. thieme-connect.comresearchgate.net However, if the reaction is conducted with sodium amide in liquid ammonia, the products are α-aryl-9-phenanthrylacetonitriles, which are formed through an aryne arylation mechanism. thieme-connect.com

In reactions with alkylnitriles, this compound consistently yields aryne arylated products (α-alkyl-9-phenanthrylacetonitriles) regardless of whether the base-solvent system is LDA-THF, sodium amide-liquid ammonia, or Caubere's sodamide base. thieme-connect.com

The choice of base and solvent plays a crucial role in directing the reaction towards either aryne arylation or the tandem addition-rearrangement pathway. thieme-connect.com

Competition Between Aryne Arylation and Tandem Addition-Rearrangement Pathways

The reaction of 9,10-phenanthryne, generated from this compound, with nitriles illustrates a competition between two primary mechanistic pathways: aryne arylation and tandem addition-rearrangement. thieme-connect.comresearchgate.net The dominant pathway is influenced by the nature of the nitrile substituent (aryl vs. alkyl) and the base-solvent system employed. thieme-connect.com

Aryne Arylation Pathway : In this mechanism, the nitrile anion adds to the aryne, and the resulting intermediate is protonated to give the α-arylated nitrile. This pathway is favored when this compound reacts with arylacetonitriles in the presence of sodium amide in liquid ammonia, and with alkylnitriles under various base-solvent conditions. thieme-connect.com

Tandem Addition-Rearrangement Pathway : This pathway is observed in the reaction of this compound with arylacetonitriles using LDA in THF. thieme-connect.comresearchgate.net It is proposed that the initial adduct undergoes a rearrangement to yield the 10-arylmethyl-9-phenanthrenecarbonitrile products. thieme-connect.com

An explanation for this divergence lies in the influence of the reactants and solvent on the stability and reactivity of the intermediates in each pathway. The specific combination of the bromoarene, nitrile, base, and reaction medium dictates the product distribution. thieme-connect.comresearchgate.net

Aryne Cycloaddition Reactions in the Synthesis of Large Polycyclic Aromatic Compounds

The generation of arynes, such as 9,10-phenanthryne from this compound, provides a powerful tool for the synthesis of large and complex polycyclic aromatic hydrocarbons (PAHs) through cycloaddition reactions. sigmaaldrich.commdpi.comresearchgate.net These reactions are valuable for creating extended π-systems with interesting electronic and structural properties. researchgate.net

One notable application is the cyclotrimerization of 9,10-phenanthryne, which can be generated from this compound in the presence of a strong base and a nickel(0) catalyst. acs.orgresearchgate.net This reaction leads to the formation of hexabenzotriphenylene, a highly condensed PAH. acs.orgresearchgate.net

Furthermore, 9,10-phenanthryne can undergo [4+2] cycloaddition reactions (Diels-Alder type reactions) with various dienes. For example, the reaction with isobenzofurans provides a direct route to dibenz[a,c]anthracene (B33276) derivatives. lookchem.com Similarly, cycloadditions with sydnones have been utilized to synthesize heterohelicenes, which are helical aromatic compounds containing heteroatoms. acs.orgnih.govresearchgate.net The regioselectivity of these cycloadditions can be influenced by factors such as π-π stacking and C-H···π interactions between the reacting species. nih.gov

These aryne cycloaddition strategies offer efficient pathways to complex aromatic structures that are often difficult to access through other synthetic methods. sigmaaldrich.comresearchgate.net

Electropolymerization Mechanisms

The electrochemical polymerization of this compound is a method to synthesize poly(9-phenanthrenyl) films with interesting electronic and thermal properties. researchgate.netresearchgate.net This process involves the direct anodic oxidation of the this compound monomer. researchgate.net

In a study using boron trifluoride diethyl etherate (BFEE) as the solvent and electrolyte, the oxidation onset potential for this compound was found to be +1.33 V versus a saturated calomel (B162337) electrode (SCE). researchgate.net The resulting poly(this compound) (P9BP) films exhibited good electrochemical behavior and thermal stability, with an electrical conductivity of 0.03 S cm⁻¹. researchgate.net

The mechanism of electropolymerization generally involves the oxidation of the monomer to form a radical cation. These radical cations then couple with each other, eliminating protons to form dimers, trimers, and eventually the polymer chain which deposits onto the electrode surface. The specific positions of coupling on the phenanthrene (B1679779) ring system will determine the final structure and properties of the polymer. For substituted phenols, for instance, the polymerization is proposed to begin through the phenolic hydroxyl group. researchgate.net In the case of this compound, the polymerization likely proceeds through coupling at various positions on the phenanthrene backbone.

The electrochemical reduction of this compound has also been studied. lookchem.comuantwerpen.be These studies often focus on the cleavage of the carbon-bromine bond. lookchem.com For instance, a practical method for the dehalogenative deuteration of aryl halides, including this compound, has been developed using electrochemical reduction with D₂O as the deuterium (B1214612) source. chinesechemsoc.orgchinesechemsoc.org This transformation proceeds smoothly at room temperature without the need for metal catalysts or external reductants. chinesechemsoc.orgchinesechemsoc.org

Anodic Oxidation of this compound to Poly(this compound)

Poly(this compound) (P9BP) can be synthesized via the direct anodic oxidation of its monomer, this compound. researchgate.netresearchgate.net This electrochemical polymerization process is effectively carried out in a specific electrolyte medium, boron trifluoride diethyl etherate (BFEE). researchgate.net The oxidation onset potential for this compound in this medium is notably low, measured at 1.33 V versus a saturated calomel electrode (SCE). researchgate.net This low potential facilitates the formation of high-quality polymer films. tandfonline.com The resulting P9BP films exhibit good electrochemical behavior and possess an electrical conductivity of 0.03 S cm⁻¹. researchgate.netresearchgate.net

Table 1: Electropolymerization Data of Phenanthrene Derivatives

| Monomer | Electrolyte System | Oxidation Onset Potential (vs. SCE) | Polymer Conductivity (S cm⁻¹) | Source(s) |

|---|---|---|---|---|

| This compound | Boron Trifluoride Diethyl Etherate (BFEE) | 1.33 V | 0.03 | researchgate.net, researchgate.net |

| 9-Cyanophenanthrene (B165745) | Boron Trifluoride Diethyl Etherate (BFEE) | Not Specified | 0.13 | researchgate.net |

| 9,10-Dihydrophenanthrene | BFEE with 10% Sulfuric Acid | 0.93 V | 3.8 x 10⁻¹ | researchgate.net |

Identification of Polymerization Sites (e.g., C3 and C6 positions) using Spectroscopic and Computational Methods

Spectroscopic and computational analyses have been employed to determine the linkage points in the poly(this compound) chain. researchgate.net Investigations using Fourier-transform infrared (FTIR) and proton nuclear magnetic resonance (¹H NMR) spectroscopy, in conjunction with theoretical quantum chemistry calculations, indicate that the polymer growth primarily occurs through the coupling of monomer units at the C3 and C6 positions. researchgate.net This specific connectivity defines the structure and ultimately the electronic properties of the resulting polymer. For the related monomer 9,10-dihydrophenanthrene, similar studies have suggested that polymerization likely takes place at the 2,7 or 3,6 positions. researchgate.net

Influence of Electrolyte Systems (e.g., Boron Trifluoride Diethyl Etherate) on Electropolymerization

The choice of electrolyte is critical in the electropolymerization of fused-ring aromatic compounds like this compound. tandfonline.com Boron trifluoride diethyl etherate (BFEE) has proven to be a particularly effective medium. researchgate.netresearchgate.net BFEE, a moderately strong Lewis acid, interacts with the aromatic monomer, which lowers its oxidation potential. tandfonline.com This catalytic effect facilitates the creation of high-quality, electroactive polymer films at less extreme potentials compared to other common electrolyte systems, such as acetonitrile (B52724) solutions. researchgate.nettandfonline.com The use of BFEE is a key factor in successfully synthesizing poly(this compound) with desirable electrochemical and conductive properties. researchgate.net

Transition-Metal-Catalyzed Hydroarylation and Migration Reactions

Transition-metal catalysts provide powerful tools for synthesizing phenanthrene derivatives through cycloisomerization reactions. The mechanisms of these reactions are often intricate, involving notable atomic migrations that dictate the final product structure. nih.govresearchgate.net

Catalytic Cycloisomerization of 2-(haloethynyl)biphenyl Derivatives

Substituted phenanthrenes, including this compound, can be synthesized from readily available 2-(haloethynyl)biphenyl derivatives through catalytic cycloisomerization. researchgate.net This reaction typically proceeds via a 6-endo-dig cyclization, where a transition-metal catalyst activates the alkyne unit for an intramolecular attack by the adjacent aryl ring. nih.govresearchgate.net A variety of catalysts, including those based on PtCl₂, AuCl, AuCl₃, and InCl₃, can facilitate this transformation. researchgate.net The specific catalyst employed plays a crucial role in determining the regioselectivity of the product, leading to either 9- or 10-halophenanthrenes. researchgate.net

Role of Hydrogen vs. Bromine Migration in Product Formation

The formation of this compound versus its isomer, 10-bromophenanthrene, is controlled by the specific migration pathways that occur after the initial cyclization. nih.gov When AuCl is used as the catalyst, the formation of this compound is explained by consecutive 1,2-hydrogen and 1,2-bromine migrations from a Wheland-type intermediate. nih.govresearchgate.net In contrast, reactions catalyzed by InCl₃ favor a different pathway involving chloride-assisted intermolecular hydrogen migrations, which ultimately lead to the formation of 10-bromophenanthrene. nih.govresearchgate.net The catalyst's identity directly influences whether a bromine shift occurs, thus dictating the final position of the halogen on the phenanthrene core. nih.gov

DFT Calculations for Mechanistic Elucidation of Catalytic Pathways

Density Functional Theory (DFT) calculations have been instrumental in understanding the complex mechanisms of these catalytic reactions. nih.govresearchgate.netresearchgate.net Comprehensive mechanistic studies using DFT (specifically with the M06 functional) have been performed to map the energy landscapes of the cycloisomerization of 2-(haloethynyl)biphenyl derivatives. nih.govresearchgate.netacs.org These calculations confirmed that the 6-endo-dig cyclization is the most favorable initial step for both InCl₃- and AuCl-catalyzed reactions. nih.govresearchgate.net Furthermore, DFT studies elucidated the subsequent, catalyst-dependent migration steps, rationalizing the selective formation of this compound with gold catalysts. nih.gov For catalysts like PtCl₂, which show poor selectivity, DFT calculations revealed that two different pathways (an alkyne-vinylidene rearrangement and a 5-exo-dig cyclization) have very similar activation energies, explaining the observed mixture of products. nih.govresearchgate.net

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 74548 |

| Boron trifluoride diethyl etherate | 8000 |

| Poly(this compound) | Not Available |

| 10-Bromophenanthrene | 78065 |

| Phenanthrene | 995 |

| 2-(Bromoethynyl)biphenyl | 533446 |

| Gold(I) chloride (AuCl) | 25528 |

| Indium(III) chloride (InCl₃) | 24809 |

| Platinum(II) chloride (PtCl₂) | 24194 |

Nucleophilic Aromatic Substitution Reactions of the Bromine Atom

The bromine atom at the 9-position of phenanthrene is susceptible to nucleophilic aromatic substitution (SNAr) reactions, providing a route to various 9-substituted phenanthrene derivatives. chemicalbook.comcymitquimica.com These reactions are a cornerstone of its use as an intermediate in organic synthesis. cymitquimica.com

One of the key mechanisms for nucleophilic substitution on this compound is the radical nucleophilic substitution (SRN1) mechanism. researchgate.netsciencemadness.org This chain reaction involves radical and radical anion intermediates. sciencemadness.org The reaction can be initiated by photostimulation and has been successfully employed in the reaction of this compound with nucleophiles such as acetone (B3395972) enolate. sciencemadness.org

An example of the synthetic utility of these reactions is the synthesis of 10-aryl-9-hydroxy- and 10-aryl-9-aminophenanthrenes, where this compound serves as the electrophile in a reaction with the anions of 9-phenanthrol and 9-aminophenanthrene (B1211374). researchgate.net Good yields of the desired 9,10-disubstituted phenanthrenes are obtained through this method. researchgate.net Furthermore, this compound has been used in Buchwald-Hartwig cross-coupling reactions, for instance, with 4-tert-butylaniline, to synthesize N-substituted phenanthrene derivatives. units.it It is also utilized in the synthesis of N,N-diaryl dihydrophenazine photocatalysts. nih.gov

Advanced Spectroscopic and Computational Characterization of 9 Bromophenanthrene and Its Reactivity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 9-bromophenanthrene, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays a complex multiplet pattern in the aromatic region, typically between δ 7.5 and 8.8 ppm. Specific assignments can be challenging due to the extensive spin-spin coupling between the nine aromatic protons. However, iterative spectral analysis programs can be employed for detailed analysis of the spectral parameters. psu.edu For instance, in a study involving the synthesis of 9-methylphenanthrene, the starting material this compound was a key reactant. acs.org In another example, the ¹H NMR spectrum of 9-phenanthrenboronic acid, synthesized from this compound, showed distinct signals that confirmed the structural transformation. unibo.it

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, revealing the chemical shifts of the 14 carbon atoms in the phenanthrene (B1679779) skeleton. The carbon atom attached to the bromine (C9) is significantly influenced by the halogen's electronegativity and heavy atom effect. The signals for the carbon atoms are well-resolved, and their full assignment can be achieved with the aid of two-dimensional heteronuclear chemical shift correlation (HETCOR) spectra. psu.edu For example, the ¹³C NMR spectrum of 9-phenanthrenboronic acid, derived from this compound, displayed 14 distinct signals corresponding to the phenanthrene framework. unibo.it The characterization of 3,9-dibromophenanthrene (B3054704), synthesized from this compound, also relied on detailed ¹³C NMR analysis to confirm the positions of the bromine atoms. acgpubs.org

A representative table of ¹H and ¹³C NMR chemical shifts for this compound and a related derivative is provided below for comparison.

| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| This compound | CDCl₃ | Multiplets in the range of 7.62-8.72 | Not explicitly detailed in the provided search results. |

| 9-Phenanthrenboronic acid | DMSO + D₂O | 8.79 (dd), 8.42 (s), 8.35 (dd), 8.00 (s), 7.94 (dd), 7.72–7.36 (m) | 134.2, 133.5, 131.2, 130.7, 129.8, 129.8, 129.0, 127.5, 127.1, 126.8, 126.6, 123.3, 123.1, 120.6 |

Data for 9-Phenanthrenboronic acid sourced from reference unibo.it.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum of this compound is characterized by several key absorption bands that confirm its aromatic nature and the presence of the carbon-bromine bond. nist.govthermofisher.comthermofisher.com

The spectrum typically exhibits:

Aromatic C-H stretching vibrations: These appear as a group of sharp bands above 3000 cm⁻¹.

Aromatic C=C stretching vibrations: These are observed in the region of 1600-1450 cm⁻¹ and are characteristic of the polycyclic aromatic framework.

C-H in-plane and out-of-plane bending vibrations: These produce a complex pattern of absorptions in the fingerprint region (below 1300 cm⁻¹), which is unique to the substitution pattern of the phenanthrene ring.

C-Br stretching vibration: The presence of the bromine atom is confirmed by a characteristic absorption band at lower frequencies, typically in the range of 600-500 cm⁻¹.

The National Institute of Standards and Technology (NIST) provides a reference IR spectrum for this compound, which can be used for comparison and identification. nist.gov The conformity of the infrared spectrum is also a quality control parameter for commercially available this compound. thermofisher.comthermofisher.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Luminescence Studies

This compound exhibits distinct photophysical properties that are studied using Ultraviolet-Visible (UV-Vis) absorption and luminescence (fluorescence and phosphorescence) spectroscopy. These techniques provide insights into the electronic transitions and excited state behavior of the molecule.

UV-Vis Absorption: The UV-Vis absorption spectrum of this compound in various solvents shows characteristic absorption bands corresponding to the π-π* electronic transitions within the polycyclic aromatic system. acs.orgpublish.csiro.au The presence of the bromine atom can influence the position and intensity of these bands compared to the parent phenanthrene molecule.

Luminescence (Fluorescence and Phosphorescence): this compound is known for its luminescence properties. chemicalbook.comchemicalbook.com It exhibits fluorescence, typically emitting in the blue region of the spectrum when excited with UV light. chemicalbook.com This fluorescence can be influenced by the molecular environment and interactions with other species. For instance, fluorescence and absorbance tests have demonstrated the coordination reactions of this compound with metal ions like Cr⁶⁺ and Fe³⁺, suggesting its potential use as a fluorescence probe. nih.gov

Furthermore, this compound can exhibit room temperature phosphorescence (RTP) under specific conditions, such as when induced by sodium deoxycholate. chemicalbook.comnih.gov The heavy bromine atom facilitates intersystem crossing from the excited singlet state to the triplet state, which is a prerequisite for phosphorescence. The phosphorescence emission is generally at a longer wavelength than the fluorescence. Studies have shown that the RTP of this compound can be quenched by certain substances, a property that can be exploited in analytical applications. chemicalbook.com

The photophysical properties of this compound make it a useful compound in various research areas, including the development of luminescent materials and sensors. chemicalbook.comnih.gov

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Purity Analysis

Mass spectrometry (MS) and its hyphenated technique, Gas Chromatography-Mass Spectrometry (GC-MS), are powerful analytical tools for the identification, characterization, and purity assessment of this compound and its reaction products.

Mass Spectrometry (MS): The mass spectrum of this compound shows a characteristic molecular ion peak (M⁺) at m/z 256 and an isotopic peak at m/z 258 of nearly equal intensity, which is indicative of the presence of one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). nih.govosti.gov The fragmentation pattern provides further structural information. For example, a significant fragment ion is observed at m/z 176, corresponding to the loss of the bromine atom to form the phenanthrenyl cation. nih.govosti.gov This fragmentation is a key feature in identifying this compound in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is widely used for the analysis of polycyclic aromatic hydrocarbons (PAHs) and their halogenated derivatives. nih.govd-nb.infogdut.edu.cn In the context of this compound, GC-MS is employed to:

Determine purity: The gas chromatogram can reveal the presence of impurities, and their corresponding mass spectra can help in their identification. Commercial specifications for this compound often include a purity assessment by GC. thermofisher.com

Analyze reaction products: GC-MS is invaluable for monitoring the progress of reactions involving this compound and for identifying the products formed. For instance, in studies of the atmospheric deposition of brominated PAHs, GC-MS/MS (tandem mass spectrometry) is used for sensitive and selective analysis. d-nb.infogdut.edu.cn

Screen for PAHs in environmental samples: this compound has been used as an internal standard in the GC-MS analysis of PAHs in environmental samples, such as the particulate phase of wildfire smoke. nih.gov

The development of advanced GC-MS techniques, including comprehensive two-dimensional GC (GCxGC) coupled with high-resolution time-of-flight MS (HR-TOF-MS), allows for the enhanced separation and quantification of complex mixtures of PAHs, including this compound. umanitoba.ca

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information about the crystal structure, bond lengths, and bond angles of this compound.

While the specific crystal structure of this compound itself was not detailed in the provided search results, the utility of XRD is highlighted in the characterization of its derivatives. For example, the bromination of this compound leads to the formation of dibromophenanthrene isomers, and XRD was successfully used to establish the solid-state crystal structure of the isolated 3,9-dibromophenanthrene isomer. acgpubs.orgacgpubs.orgsinop.edu.tracgpubs.org This analysis confirmed the positions of the bromine atoms on the phenanthrene skeleton.

In a related study, the crystal structures of 9-phenylthiophenanthrene and 9-tert-butylthiophenanthrene were determined by X-ray crystallography, revealing that the substituents at the sulfur atom are nearly perpendicular to the phenanthrene plane. psu.edu Such studies demonstrate the power of XRD in elucidating the detailed molecular geometry and intermolecular interactions in the crystalline state, which are crucial for understanding the physical properties and reactivity of these compounds.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations are a powerful computational tool used to investigate the electronic structure, molecular properties, and reactivity of this compound. These theoretical calculations complement experimental findings and provide deeper insights into the molecule's behavior.

DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G(d,p), can be employed to optimize the molecular geometry of this compound and its derivatives. acgpubs.orgacgpubs.org The calculated geometric parameters, such as bond lengths and angles, can then be compared with experimental data obtained from X-ray diffraction to validate the computational model. acgpubs.org

Furthermore, DFT is used to determine various electronic properties and reactivity parameters, including:

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with other reagents. acgpubs.org

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is related to the molecule's chemical reactivity and kinetic stability. mcbu.edu.tr

Chemical Activity Parameters: DFT can be used to calculate various parameters that quantify chemical reactivity, such as hardness, softness, and electronegativity. acgpubs.org

Fukui Function Analysis: This analysis helps to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. acgpubs.org

In the context of this compound derivatives, such as 3,9-dibromophenanthrene, DFT calculations have been instrumental in understanding their structural and electronic properties. acgpubs.orgacgpubs.org These computational studies provide a theoretical framework for interpreting experimental observations and predicting the reactivity of these compounds in various chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, providing insights into its chemical reactivity. rsc.org The MEP surface illustrates the electrostatic potential, which is the force experienced by a positive test charge at a particular point in the vicinity of a molecule. uni-muenchen.de This map is color-coded to identify regions of negative, positive, and neutral electrostatic potential, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. rsc.orgacgpubs.org

In the context of this compound, MEP analysis reveals the distribution of electron density across the molecule. Generally, regions with a high concentration of electrons, such as those around electronegative atoms or aromatic rings, exhibit a negative electrostatic potential (typically colored red). These areas are considered nucleophilic and are prone to attack by electrophiles. Conversely, regions with a lower electron density, often associated with electropositive atoms like hydrogen, display a positive electrostatic potential (colored blue) and are susceptible to nucleophilic attack. wolfram.com

For phenanthrene derivatives, the MEP map highlights the electron-rich regions of the fused aromatic rings, indicating their nucleophilic character. The introduction of a bromine atom at the 9-position influences this distribution. While detailed MEP maps for this compound itself are not extensively published, studies on related brominated phenanthrenes, like 3,9-dibromophenanthrene, show that the bromine atoms and the π-systems of the aromatic rings are key features in the electrostatic potential landscape. acgpubs.orgsinop.edu.tr The MEP is a valuable descriptor for understanding the relative polarity and chemical behavior of such molecules. acgpubs.org

Fukui Function Analysis

Fukui function analysis is a theoretical tool derived from density functional theory (DFT) that helps in predicting the reactivity of different sites within a molecule. It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. This analysis is instrumental in identifying the most electrophilic and nucleophilic sites in a chemical species.

For a given atom or region in a molecule, there are three main types of Fukui functions:

f(r) for nucleophilic attack (electron donation): This measures the reactivity of a site towards an electrophile.

f(r) for electrophilic attack (electron acceptance): This indicates the reactivity of a site towards a nucleophile.

f(r) for radical attack.

Investigation of Potential Energy Surfaces and Reaction Pathways

A potential energy surface (PES) is a fundamental concept in computational chemistry that describes the potential energy of a system as a function of the spatial arrangement of its constituent atoms. libretexts.org It provides a theoretical landscape of a chemical reaction, mapping out the energy changes that occur as reactants transform into products. libretexts.orgnih.gov Key features of a PES include energy minima, which correspond to stable reactants, intermediates, and products, and saddle points, which represent transition states—the highest energy points along the minimum energy reaction path. libretexts.orgnih.gov

The investigation of PES and reaction pathways for this compound and related molecules allows for the theoretical exploration of their reactivity and the mechanisms of their reactions. libretexts.org For instance, the bromination of this compound to form dibromophenanthrene isomers involves traversing a specific PES. acgpubs.org Computational studies can model this process, identifying the transition state structures and calculating the activation energies, thereby providing insight into the reaction kinetics and the regioselectivity of the second bromination.

Furthermore, studies on the reactions of phenanthrenyl radicals, which can be conceptually related to the reactivity of this compound, have utilized PES calculations to understand the formation of larger polycyclic aromatic hydrocarbons (PAHs). researchgate.net These investigations reveal the intricate pathways and intermediates involved in high-temperature synthesis and combustion processes. researchgate.net While a detailed PES for a specific reaction of this compound was not found in the search results, the principles of PES analysis are broadly applicable to understanding its chemical transformations. nih.govnih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.comscirp.org The Hirshfeld surface is a three-dimensional surface that partitions the crystal space, defining the region where the electron density of a pro-molecule (the molecule of interest) is greater than the sum of the electron densities of all other molecules in the crystal. mdpi.com This surface provides a detailed picture of the immediate environment of a molecule in the crystalline state. mdpi.com

Various properties can be mapped onto the Hirshfeld surface, but it is most commonly used in conjunction with 2D fingerprint plots. These plots summarize the intermolecular contacts by plotting the distances from the surface to the nearest atom nucleus inside the surface (dᵢ) against the distances to the nearest atom nucleus outside the surface (dₑ). Different types of interactions, such as hydrogen bonds, C-H···π interactions, and π···π stacking, produce distinct patterns on the fingerprint plot, allowing for their quantitative analysis. mdpi.com

Cyclic Voltammetry for Electrochemical Characterization and Redox Potentials

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox behavior of a chemical species. It involves scanning the potential of a working electrode and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction potentials of the analyte. researchgate.net

The electrochemical properties of this compound have been investigated using cyclic voltammetry. Studies have focused on both its reduction and its electropolymerization. The reduction of this compound has been studied on various electrode materials in acetonitrile (B52724). uantwerpen.be These experiments determine the reduction peak potentials, which provide insight into the ease of electron transfer to the molecule. For example, on a glassy carbon electrode, the reduction potential is influenced by the electrode material, with silver cathodes showing catalytic activity. uantwerpen.be

Cyclic voltammetry is also instrumental in the synthesis and characterization of poly(this compound). By repeatedly scanning the potential, the this compound monomer can be electrochemically oxidized to form a polymer film on the electrode surface. researchgate.net The cyclic voltammograms recorded during this process can monitor the polymer growth. researchgate.net The oxidation onset potential of this compound in boron trifluoride diethyl etherate has been measured to be 1.33 V versus a saturated calomel (B162337) electrode (SCE). researchgate.netresearchgate.net The resulting polymer, poly(this compound), exhibits its own redox activity, which can also be characterized by cyclic voltammetry. researchgate.net

Applications of 9 Bromophenanthrene in Materials Science and Intermediates

Precursor in Organic Electronic Materials

The distinct electronic and photophysical properties of the phenanthrene (B1679779) moiety make 9-bromophenanthrene an attractive starting material for a range of organic electronic materials.

Synthesis of Semiconducting Polymers

This compound serves as a monomer for the creation of semiconducting polymers. A notable example is poly(this compound) (P9BP), which can be synthesized via electrochemical polymerization through the direct anodic oxidation of the this compound monomer. This process is often facilitated by the use of boron trifluoride diethyl etherate (BFEE), which lowers the oxidation potential of the monomer. The resulting P9BP films exhibit good electrochemical behavior, thermal stability, and an electrical conductivity of 0.03 S cm⁻¹. Spectroscopic analysis indicates that the polymerization primarily occurs through coupling at the C3 and C6 positions of the phenanthrene ring.

Development of Blue Light Emitters for Organic Light-Emitting Diodes (OLEDs)

The development of stable and efficient blue-light-emitting materials is a significant challenge in OLED technology. This compound and its derivatives have shown promise in this area. For instance, poly(this compound) itself has been identified as a blue light emitter through fluorescence spectral studies. Furthermore, this compound is a key starting material for synthesizing more complex host materials for blue phosphorescent OLEDs. By incorporating this compound into fused triazole or imidazole (B134444) ring systems, materials with high triplet energies suitable for hosting blue phosphors can be created. These materials are designed to enhance the efficiency and transport properties of OLEDs, with some achieving external quantum efficiencies greater than 20%. The synthesis of various aminophenanthrene derivatives from this compound has also been explored for their potential as OLED materials.

Applications in Thin Film Organic Field-Effect Transistors (OFETs)

While direct applications of this compound in OFETs are less commonly reported, its derivatives play a role in this field. Fluoranthene (B47539) derivatives, which can be synthesized from precursors like this compound, are utilized as semiconducting materials in thin-film organic field-effect transistors (OFETs). The broader class of phenanthrene compounds, for which this compound is a key building block, are used in a variety of organic electronic devices, including OFETs.

Building Block for Complex Organic Synthesis

The reactivity of the carbon-bromine bond in this compound makes it an invaluable building block for the synthesis of more complex organic molecules, including dyes, pigments, and other polycyclic aromatic hydrocarbons.

Intermediates for Dyes and Pigments

This compound serves as a starting material in the synthesis of various dyes and pigments. Its aromatic structure contributes to the chromophoric systems of these molecules. For example, it can be a precursor to π-extended 1,4-dihydropyrrolo[3,2-b]pyrroles fused with tetrazolo[1,5-a]quinolines, a class of dyes with interesting photophysical properties. The synthesis often involves coupling reactions where the bromine atom is replaced to build larger, more conjugated systems.

Synthesis of Benzo[b]fluoranthenes and other Fluoranthene Derivatives

This compound is a key precursor in the synthesis of benzo[b]fluoranthenes and other derivatives of fluoranthene. One synthetic route involves a Nickel-catalyzed Kumada–Corriu coupling between this compound and an aryl Grignard reagent, followed by further transformations including an intramolecular C–H arylation to yield the benzo[b]fluoranthene (B1141397) skeleton. These fluoranthene derivatives are of interest for their applications in materials science due to their unique photophysical and fluorescence properties.

Precursor for 9-Bromoanthracene, 9-Bromophenanthroline, and 9-Bromophenanthridine

This compound serves as a versatile precursor in the synthesis of several other important brominated aromatic compounds. It is a key starting material for producing 9-bromoanthracene, 9-bromophenanthroline, and 9-bromophenanthridine. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This utility stems from the reactivity of the bromine atom at the 9-position, which allows for various chemical transformations and the construction of more complex molecular architectures. sigmaaldrich.com

Formation of Phenanthrene-9-carboxylic acid

A significant application of this compound is its conversion to phenanthrene-9-carboxylic acid. chemicalbook.comchemicalbook.inchemicalbook.com This transformation is typically achieved through a two-step process. First, this compound is heated with cuprous cyanide, usually at high temperatures around 260°C, to form the corresponding 9-cyanophenanthrene (B165745). chemicalbook.comchemicalbook.com This cyano-compound is then subjected to hydrolysis to yield phenanthrene-9-carboxylic acid. chemicalbook.comchemicalbook.inchemicalbook.com This synthetic route provides a reliable method for introducing a carboxylic acid functional group onto the phenanthrene skeleton at the 9-position. chemicalbook.com

Synthesis of Hyper-Crosslinked Polymers

In the field of materials science, this compound is utilized as a monomer for the synthesis of hyper-crosslinked polymers (HCPs). researcher.liferesearchgate.net A notable example involves the reaction of this compound (9BP) with octavinylsilsesquioxane (OVS) through a Friedel-Crafts alkylation reaction. researcher.life This process results in the formation of porous polymer hybrids characterized by both micropores and mesopores. researcher.life

These HCPs exhibit high specific surface areas, with research findings reporting values in the range of 980.0–1010.6 m²/g. researcher.life The resulting polymers have demonstrated significant potential as adsorbents for environmental remediation. For instance, they have shown remarkable efficiency in adsorbing dyes like rhodamine B and Congo red from wastewater, with adsorption capacities reaching up to 2646.0 ± 37.4 mg/g and 1550.0 ± 38.5 mg/g, respectively. researcher.life The strong adsorption is attributed to a combination of factors including pore filling, hydrogen bonding, π-π stacking, electrostatic attraction, and a specific C-Br⋯π interaction between the polymer and the dye molecules. researcher.life Furthermore, these polymers have also shown a high capacity for capturing iodine vapor. researcher.life

Redox Mediators in Electrochemical Reactions